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molecular formula C18H23NO7 B8284780 Ethyl 3-(5-cyclopentyl-4-methoxycarbonyloxy-2-nitro-phenyl)propanoate

Ethyl 3-(5-cyclopentyl-4-methoxycarbonyloxy-2-nitro-phenyl)propanoate

Cat. No. B8284780
M. Wt: 365.4 g/mol
InChI Key: WGVQGJUONJUKJE-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A flask containing ethyl 3-(5-cyclopentyl-4-methoxycarbonyloxy-2-nitro-phenyl)propanoate (258 mg, 0.71 mmol) and 10% Pd/C (26 mg) was evacuated and flushed with N2. Ethanol (3 mL) was added and the reaction stirred for 6 h under H2 atmosphere. The reaction was filtered and the solvent was removed under reduced pressure to provide ethyl 3-(2-amino-5-cyclopentyl-4-(methoxycarbonyloxy)phenyl)propanoate (175 mg, 74% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 6.83 (s, 1H), 6.33 (s, 1H), 4.94 (s, 2H), 4.06-4.01 (m, 2H), 3.79 (s, 3H), 2.88-2.79 (m, 1H), 2.68 (t, J=7.4 Hz, 2H), 2.55-2.50 (m, obscured by DMSO peak, 2H), 1.84-1.77 (m, 2H), 1.72-1.66 (m, 2H), 1.62-1.55 (m, 2H), 1.45-1.36 (m, 2H), 1.17 (td, J=7.1, 3.4 Hz, 3H).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:7]([O:22][C:23]([O:25][CH3:26])=[O:24])=[CH:8][C:9]([N+:19]([O-])=O)=[C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd]>[NH2:19][C:9]1[CH:8]=[C:7]([O:22][C:23]([O:25][CH3:26])=[O:24])[C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][C:10]=1[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
C1(CCCC1)C=1C(=CC(=C(C1)CCC(=O)OCC)[N+](=O)[O-])OC(=O)OC
Name
Quantity
26 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 6 h under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with N2
ADDITION
Type
ADDITION
Details
Ethanol (3 mL) was added
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OC(=O)OC)C1CCCC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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